molecular formula C16H16CoN2O3 B1436540 N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate CAS No. 207124-68-3

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate

Cat. No.: B1436540
CAS No.: 207124-68-3
M. Wt: 343.24 g/mol
InChI Key: ZHOAQDMEVUBLJP-UHFFFAOYSA-L
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Description

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate is a complex compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate involves the reaction of cobalt salts with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of ethylenediamine with salicylaldehyde. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(II) complexes .

Scientific Research Applications

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate involves its ability to coordinate with various substrates through its Schiff base ligand. The compound can form stable complexes with different metal ions, which can then participate in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Schiff base complexes with different metal centers, such as:

Uniqueness

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate is unique due to its specific coordination chemistry and the ability to form stable complexes with cobalt.

Properties

CAS No.

207124-68-3

Molecular Formula

C16H16CoN2O3

Molecular Weight

343.24 g/mol

IUPAC Name

cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate

InChI

InChI=1S/C16H16N2O2.Co.H2O/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;;1H2/q;+2;/p-2

InChI Key

ZHOAQDMEVUBLJP-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.O.[Co]

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].O.[Co+2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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